molecular formula C12H11ClN6 B2598461 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-50-0

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2598461
CAS No.: 610279-50-0
M. Wt: 274.71
InChI Key: QMXNRAPPJBFRHT-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenylmethyl and a hydrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with hydrazine hydrate, followed by cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Its hydrazinyl group is particularly significant for its interaction with molecular targets, making it a potent inhibitor in various biological assays .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNRAPPJBFRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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